molecular formula C12H11NO3 B15494974 Methyl 4-amino-1-hydroxynaphthalene-2-carboxylate

Methyl 4-amino-1-hydroxynaphthalene-2-carboxylate

Cat. No.: B15494974
M. Wt: 217.22 g/mol
InChI Key: LJHOZKNWSURTLD-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-hydroxynaphthalene-2-carboxylate is a chemical compound with the molecular formula C 12 H 11 NO 3 . It belongs to a class of 1-hydroxynaphthalene-2-carboxylate derivatives, which are recognized as ring analogues of salicylanilides and are considered privileged structures in medicinal chemistry . These structures are known for their versatile biological activities, particularly as anti-infectious agents. While specific biological data for this methyl ester is limited, closely related carboxanilides (amides) of 1-hydroxynaphthalene-2-carboxylic acid have demonstrated a significant spectrum of biological properties in scientific studies. These analogues have shown potent activity against reference strains of Staphylococcus aureus and clinical isolates of methicillin-resistant S. aureus (MRSA), as well as against Mycobacterium tuberculosis and M. kansasii . The activity of these compounds is highly dependent on the mutual position of the carboxamide and the phenolic (hydroxyl) moieties. The carboxamide fragment is crucial as it mimics a peptide bond, facilitating the compound's binding to its biological targets and often resulting in a multi-target polypharmacology profile . As such, this compound serves as a valuable synthetic intermediate and building block for researchers developing novel naphthalene-based compounds for antimicrobial and biochemical applications. Please note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-amino-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,14H,13H2,1H3

InChI Key

LJHOZKNWSURTLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)N)O

Origin of Product

United States

Biological Activity

Methyl 4-amino-1-hydroxynaphthalene-2-carboxylate, also known as a derivative of naphthalene, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and potential applications in drug design.

Chemical Structure and Properties

This compound is characterized by its naphthalene core, which is modified by hydroxyl and amino functional groups. The presence of these groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. A study involving a series of 1-hydroxynaphthalene-2-carboxanilides showed promising antiproliferative activity against human colon carcinoma cell lines, particularly those with mutations in the TP53 tumor suppressor gene. These compounds demonstrated mechanisms of action that may involve intercalation with DNA, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT116 (TP53 null)<10DNA intercalation, apoptosis induction
1-Hydroxynaphthalene-2-carboxanilideHT29 (wild-type TP53)12Inhibition of cell cycle progression
2-Hydroxy-1-naphthaldehydeMCF-715P-glycoprotein inhibition, apoptosis

Antioxidant Properties

The compound also exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that derivatives of naphthalene can enhance the activity of endogenous antioxidants like superoxide dismutase (SOD), which is vital for cellular defense mechanisms against oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound's planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death .
  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit enzymes involved in tumor progression and metastasis .

Case Studies

Recent studies have highlighted the potential applications of this compound in cancer therapy:

  • Study on Colon Cancer : A series of derivatives were tested against colon cancer cell lines, revealing that certain analogs exhibited IC50 values comparable to established chemotherapeutics. The study emphasized the importance of the compound's structural features in enhancing its bioactivity .
  • Mechanistic Insights : In vitro assays demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthesis and Characterization : Structural determination of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement.
  • Data Gaps : Direct experimental data on the target compound’s toxicity, stability, and biological activity are lacking. Future studies should prioritize in vitro assays and computational modeling.

Q & A

Q. Notes

  • Toxicological Studies : Prioritize in vivo models (rodents) for systemic effects (respiratory, hepatic) and in vitro assays (microsomes) for metabolic pathways .
  • Structural Analysis : SHELXL remains the gold standard for small-molecule refinement due to robust handling of disordered solvent and twinning .
  • Data Contradictions : Meta-analyses must account for assay variability (cell lines, detection methods) and statistical power .

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